An In-depth Technical Guide to 3-Fluoro-4-methylbenzaldehyde oxime
An In-depth Technical Guide to 3-Fluoro-4-methylbenzaldehyde oxime
CAS Registry Number: 864725-65-5
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-4-methylbenzaldehyde oxime, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and organic synthesis. The document details the practical synthesis, reaction mechanism, and physicochemical properties of the compound. Furthermore, it explores the expected spectroscopic signatures for structural verification, discusses the reactivity of the oxime moiety, and highlights its potential applications as a versatile synthetic intermediate in drug discovery and development. This guide is intended to serve as a foundational resource for scientists, offering both theoretical insights and actionable experimental protocols.
Introduction and Strategic Importance
3-Fluoro-4-methylbenzaldehyde oxime is a specialized organic compound featuring a fluorinated toluene scaffold functionalized with an oxime group. The strategic placement of a fluorine atom on an aromatic ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.[1] The oxime functional group is not merely a derivative of the parent aldehyde but serves as a versatile synthetic handle for constructing more complex molecular architectures, particularly nitrogen-containing heterocyles which are prevalent in many classes of drugs.[2]
As an intermediate, this compound offers a gateway to a variety of molecular transformations. Its aldehyde precursor, 3-Fluoro-4-methylbenzaldehyde, is a readily available starting material, making the synthesis of the oxime both practical and scalable. This guide provides the necessary technical details for its preparation, characterization, and strategic utilization in research and development workflows.
Synthesis and Mechanism
The preparation of 3-Fluoro-4-methylbenzaldehyde oxime is achieved through the classical condensation reaction between the parent aldehyde and hydroxylamine.[3] This reaction, known as oximation, is a robust and high-yielding transformation fundamental to organic chemistry.
Underlying Mechanism: Nucleophilic Addition-Elimination
The formation of the oxime proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[4][5] The reaction is often mildly acid-catalyzed, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon.
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Nucleophilic Attack: The nitrogen atom of hydroxylamine (NH₂OH), possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic carbonyl carbon of 3-Fluoro-4-methylbenzaldehyde.[5]
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Proton Transfer: An intramolecular proton transfer occurs, forming a neutral tetrahedral intermediate known as a carbinolamine.
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Dehydration: The carbinolamine is then protonated on the oxygen atom, creating a good leaving group (water). Subsequent elimination of a water molecule and deprotonation leads to the formation of the carbon-nitrogen double bond (C=N) characteristic of the oxime.[4]
Diagram: Mechanism of Oxime Formation
Caption: Reaction mechanism for the formation of an oxime.
Field-Proven Experimental Protocol
This protocol is designed for reproducibility and high yield, based on established oximation procedures.[6][7][8]
Materials:
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3-Fluoro-4-methylbenzaldehyde (1.0 eq)
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Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
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Sodium acetate (CH₃COONa) or Sodium Carbonate (Na₂CO₃) (1.2-1.5 eq)
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Ethanol or Methanol
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Deionized Water
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Standard laboratory glassware, magnetic stirrer, and TLC supplies
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-Fluoro-4-methylbenzaldehyde (1.0 eq) in ethanol (approx. 5-10 mL per gram of aldehyde).
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Reagent Addition: To this solution, add hydroxylamine hydrochloride (1.2 eq) followed by sodium acetate (1.2 eq).
-
Scientist's Note: The base (sodium acetate) is crucial. It neutralizes the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile required for the reaction to proceed efficiently.[7]
-
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the starting aldehyde spot is no longer visible.[6]
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Work-up: Once complete, reduce the solvent volume under reduced pressure. Add deionized water to the residue to precipitate the crude product.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.[9] The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure 3-Fluoro-4-methylbenzaldehyde oxime as a crystalline solid.[7]
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Confirmation: The identity and purity of the final product should be confirmed via melting point determination and spectroscopic analysis (NMR, IR, MS).
Diagram: Synthesis Workflow
Caption: General experimental workflow for oxime synthesis.
Physicochemical and Spectroscopic Profile
While specific experimental data for the title oxime is scarce in publicly accessible literature, its properties can be reliably predicted based on the well-characterized starting material and analogous structures.[10]
Core Properties
| Property | Value / Expected Value | Source(s) |
| Compound Name | 3-Fluoro-4-methylbenzaldehyde oxime | - |
| CAS Number | 864725-65-5 | - |
| Molecular Formula | C₈H₈FNO | - |
| Molecular Weight | 153.15 g/mol | - |
| Appearance | Predicted: White to off-white crystalline solid | [3] |
| Parent Aldehyde BP | ~206 °C | [1][11] |
| Parent Aldehyde Density | ~1.133 g/mL at 25 °C | [11] |
Predicted Spectroscopic Characterization
Spectroscopic analysis is essential for unequivocal structure confirmation. The following are the expected spectral features for 3-Fluoro-4-methylbenzaldehyde oxime.[10]
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¹H NMR: The proton NMR spectrum is expected to provide key structural information. Aromatic protons will appear in the 7.0-8.5 ppm range, with coupling patterns influenced by the fluorine and methyl substituents. The proton of the oxime functional group (CH=N) should appear as a singlet around 8.0-8.5 ppm. A characteristic broad singlet for the hydroxyl proton (-NOH) is anticipated further downfield, typically between 11.0-12.0 ppm.
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¹³C NMR: The carbon spectrum will show aromatic carbon signals between 110-160 ppm. The carbon involved in the C=N double bond is expected to resonate around 145-155 ppm.
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IR Spectroscopy: Infrared analysis should reveal a characteristic broad O-H stretching band in the region of 3200-3600 cm⁻¹. A C=N stretching vibration is expected around 1640-1690 cm⁻¹, and the N-O stretch should appear in the 930-960 cm⁻¹ range.[10]
-
Mass Spectrometry (MS): Mass spectrometric analysis should show a molecular ion peak (M+) corresponding to the calculated molecular weight of 153.15.
Reactivity and Applications in Drug Development
The true value of 3-Fluoro-4-methylbenzaldehyde oxime lies in its potential as a synthetic intermediate. The oxime moiety is a versatile functional group that can undergo several important transformations.
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Reduction to Amines: The oxime can be reduced using various reagents (e.g., NaBH₄, LiAlH₄, or catalytic hydrogenation) to yield the corresponding primary amine.[3] This provides a direct route to benzylamine derivatives, which are important pharmacophores.
-
Beckmann Rearrangement: Under acidic conditions, aldoximes can undergo the Beckmann rearrangement to form primary amides.[3] This reaction offers a pathway to introduce an amide functional group, which is a cornerstone of many pharmaceutical structures.
-
Conversion to Nitriles: Dehydration of the aldoxime can produce the corresponding nitrile, a valuable functional group for further synthetic elaboration, including hydrolysis to carboxylic acids or reduction to amines.[12][13]
-
Heterocycle Synthesis: Oximes are key precursors for the synthesis of various nitrogen-containing heterocycles, such as isoxazoles, which are present in numerous biologically active compounds.[2]
In the context of drug discovery, this compound serves as an ideal building block. It can be used to generate diverse libraries of compounds for high-throughput screening or employed in the targeted, multi-step synthesis of an Active Pharmaceutical Ingredient (API).[2] The presence of fluorine offers a strategic advantage for developing drug candidates with improved potency and pharmacokinetic profiles.[1]
Safety and Handling
No specific safety data sheet (SDS) is available for 3-Fluoro-4-methylbenzaldehyde oxime. Therefore, handling precautions must be based on the known hazards of the parent aldehyde and general principles of laboratory safety.
-
General Precautions: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[14]
-
Hazards of Starting Material: The parent aldehyde, 3-Fluoro-4-methylbenzaldehyde, is classified as a skin, eye, and respiratory irritant. It is reasonable to assume the oxime product may have similar irritant properties.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- Oxime Formation. Scribd. [Link]
- Oxime formation. ChemTube3D. [Link]
- Oxime. Wikipedia. [Link]
- The Role of Benzaldehyde Oxime in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Formation of an Oxime from an Aldehyde. YouTube. [Link]
- Formation of oximes and hydrazones. Khan Academy. [Link]
- SAFETY DATA SHEET - 4-Methylbenzaldehyde. Ark Pharm, Inc. [Link]
- An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry. [Link]
- Targeting reactive carbonyls for identifying natural products and their biosynthetic origins. PMC. [Link]
- Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. Sci-Hub. [Link]
- Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. ResearchGate. [Link]
- The formation of nitriles from the reaction between benzaldoxime (benzaldehyde oxime) and thiocarbonyl compounds by free radical mechanisms. RSC Publishing. [Link]
- Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks. The Royal Society of Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Oxime - Wikipedia [en.wikipedia.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. scribd.com [scribd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 3-FLUORO-4-METHYLBENZALDEHYDE | 177756-62-6 [m.chemicalbook.com]
- 12. Sci-Hub. Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions / The Journal of Organic Chemistry, 2006 [sci-hub.box]
- 13. The formation of nitriles from the reaction between benzaldoxime (benzaldehyde oxime) and thiocarbonyl compounds by free radical mechanisms - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. shepherd.edu [shepherd.edu]





